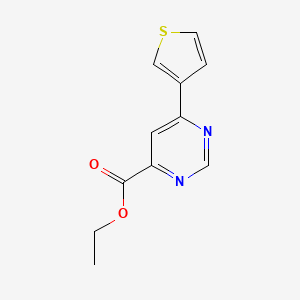

![molecular formula C12H12N2O2S B1484378 Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate CAS No. 2098138-40-8](/img/structure/B1484378.png)

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Semiconductor Development

Thiophene derivatives play a crucial role in the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate into semiconductor materials could potentially enhance charge transport and stability .

Medicinal Chemistry: Anticancer Agents

Compounds with thiophene rings, such as Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate, exhibit pharmacological properties including anticancer activity. They can be used to design and synthesize novel anticancer drugs, potentially offering improved efficacy and reduced side effects .

Anti-inflammatory Drug Development

Thiophene-based analogs have been identified as potent anti-inflammatory agents. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could be utilized to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced therapeutic profiles .

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them valuable in the development of new antimicrobial agents. Research into Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could lead to the discovery of novel drugs to combat resistant strains of bacteria and fungi .

Neuroprotective Therapies

Recent studies have explored the use of thiophene derivatives as neuroprotective agents. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate may have potential applications in treating neurodegenerative diseases by mitigating neuroinflammation and protecting neuronal integrity .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as effective corrosion inhibitors. The application of Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate in coatings and protective layers could provide enhanced protection for metals and alloys .

Organic Synthesis Methodologies

Thiophene derivatives are key intermediates in various organic synthesis reactions. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could be used in condensation reactions, such as the Gewald reaction, to synthesize aminothiophene derivatives, which have numerous applications in medicinal and synthetic chemistry .

Development of Kinase Inhibitors

Thiophene derivatives have been identified as effective kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate could serve as a scaffold for the development of new kinase inhibitors with improved selectivity and potency .

Propriétés

IUPAC Name |

ethyl 6-(thiophen-2-ylmethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-7-9(13-8-14-11)6-10-4-3-5-17-10/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAUDIUTDNRILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)